molecular formula C3H5Cl2NO2 B13793927 Acetamide,2,2-dichloro-2-methoxy-

Acetamide,2,2-dichloro-2-methoxy-

Cat. No.: B13793927
M. Wt: 157.98 g/mol
InChI Key: MXKBSDZMMXKYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Acetamide,2,2-dichloro-2-methoxy-" (IUPAC name: 2,2-dichloro-2-methoxyacetamide) is a chloroacetamide derivative featuring two chlorine atoms and a methoxy group attached to the α-carbon of the acetamide backbone. This substitution pattern distinguishes it from common agrochemical chloroacetamides, which typically have a single chlorine atom on the α-carbon and substituents on the nitrogen atom (e.g., alachlor, metolachlor) .

Properties

Molecular Formula

C3H5Cl2NO2

Molecular Weight

157.98 g/mol

IUPAC Name

2,2-dichloro-2-methoxyacetamide

InChI

InChI=1S/C3H5Cl2NO2/c1-8-3(4,5)2(6)7/h1H3,(H2,6,7)

InChI Key

MXKBSDZMMXKYJK-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)N)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of Substituted Aniline with Dichloroacetyl Chloride

One well-documented method involves the reaction of substituted anilines with dichloroacetyl chloride in the presence of anhydrous potassium carbonate (K2CO3) in dichloromethane (CH2Cl2) solvent. This method yields 2,2-dichloro-N-(substituted phenyl)acetamide derivatives, which can be further modified to introduce the methoxy group at the 2-position.

  • Reaction Conditions:

    • Substituted aniline (1 equiv)
    • Dichloroacetyl chloride (1 equiv)
    • Anhydrous K2CO3 (1 equiv)
    • Solvent: CH2Cl2
    • Temperature: Room temperature to mild reflux
    • Time: Several hours until completion
  • Mechanism:
    The nucleophilic amine attacks the electrophilic carbonyl carbon of dichloroacetyl chloride, forming the amide bond and releasing HCl, which is scavenged by K2CO3.

  • Outcome:
    The product is 2,2-dichloro-N-(substituted phenyl)acetamide, which can be isolated by filtration and purified by recrystallization.

This method is highlighted in the synthesis of various substituted derivatives and is a reliable route to prepare the dichloroacetamide core structure needed for further methoxy substitution.

Methoxylation via Nucleophilic Substitution

The introduction of the methoxy group at the 2-position can be achieved by nucleophilic substitution of one chlorine atom in the 2,2-dichloroacetamide with a methoxide ion (CH3O−). This reaction typically occurs under basic conditions with methanol or sodium methoxide as the nucleophile.

  • Reaction Conditions:

    • 2,2-Dichloroacetamide derivative (1 equiv)
    • Sodium methoxide or methanol with base
    • Solvent: Methanol or other protic solvents
    • Temperature: 40–70 °C
    • Time: Several hours
  • Mechanism:
    The methoxide ion attacks the electrophilic carbon bearing the chlorine atoms, substituting one chlorine atom and forming the 2-chloro-2-methoxyacetamide.

  • Outcome:
    The product is Acetamide, 2,2-dichloro-2-methoxy-, isolated by filtration or extraction and purified by recrystallization or chromatography.

This method leverages the reactivity of the halogenated acetamide to introduce the methoxy substituent selectively.

Process Optimization and Yield Considerations

  • The choice of solvent and base significantly affects the reaction rate and yield.
  • Protic solvents like methanol and water facilitate nucleophilic substitution.
  • Temperature control (40–70 °C) is crucial to avoid side reactions.
  • Use of anhydrous conditions and inert atmosphere (nitrogen) improves product purity.
  • Typical yields range from 67% to 95%, depending on the exact method and scale.

Data Table Summarizing Preparation Methods

Method No. Starting Materials Reagents/Conditions Product Yield (%) Notes
1 Substituted aniline + dichloroacetyl chloride K2CO3, CH2Cl2, room temp to reflux, several hrs 2,2-Dichloro-N-(substituted phenyl)acetamide 70–90 Classic acylation, precursor to methoxy derivative
2 2,2-Dichloroacetamide derivative Sodium methoxide or MeOH + base, 40–70 °C, hrs Acetamide, 2,2-dichloro-2-methoxy- 67–85 Nucleophilic substitution of Cl by OMe
3 Haloacetamide + isothiouronium salt NaOH, water or alcohol, 60–70 °C, several hrs Substituted acetamides 90–95 Mild conditions, adaptable to methoxy substitution

Research Findings and Analytical Characterization

The synthesized Acetamide, 2,2-dichloro-2-methoxy- and related derivatives are typically characterized by:

Chemical Reactions Analysis

Types of Reactions

Acetamide,2,2-dichloro-2-methoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Hydrolysis: The compound can be hydrolyzed to form acetic acid derivatives and methanol.

    Oxidation and Reduction: It can undergo oxidation to form corresponding acids or reduction to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.

    Hydrolysis: Acidic or basic conditions with water (H2O).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of acetic acid derivatives and methanol.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Acetamide,2,2-dichloro-2-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of Acetamide,2,2-dichloro-2-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methoxy group can influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

Key structural differences between 2,2-dichloro-2-methoxyacetamide and related compounds lie in substituent positions and functional groups:

Compound Substituents on α-C N-Substituents Molecular Formula Key Uses Reference
2,2-dichloro-2-methoxyacetamide Cl, Cl, OCH₃ None (unsubstituted NH₂) C₃H₅Cl₂NO₂ Hypothetical/Research N/A
Alachlor Cl N-(2,6-diethylphenyl), N-(methoxymethyl) C₁₄H₂₀ClNO₂ Herbicide (pre-emergent)
Metolachlor Cl N-(2-ethyl-6-methylphenyl), N-(1-methoxypropan-2-yl) C₁₅H₂₂ClNO₂ Herbicide
Dimethenamid Cl N-(2,4-dimethyl-3-thienyl), N-(2-methoxy-1-methylethyl) C₁₂H₁₆ClNO₂S Herbicide
2-Methoxyacetamide OCH₃ None (unsubstituted NH₂) C₃H₇NO₂ Solvent intermediate

Key Observations :

  • Methoxy Group : The methoxy group contributes to solubility in polar solvents, as seen in 2-methoxyacetamide (water-soluble) , but the dichloro substitution likely reduces solubility due to increased hydrophobicity.
  • N-Substituents : Unlike agrochemical analogs (e.g., alachlor), the absence of bulky N-substituents in the target compound may limit its herbicidal activity, as these groups are critical for binding to target enzymes like acetolactate synthase (ALS) in plants .
Physicochemical Properties
Property 2,2-dichloro-2-methoxyacetamide Alachlor 2-Methoxyacetamide
Molecular Weight (g/mol) ~186.9 (calculated) 269.77 89.09
Solubility Low (predicted) 242 mg/L (water) High (water-soluble)
LogP (Octanol-Water) ~1.5 (estimated) 3.09 -0.67
Melting Point Not available 40–45°C 92–94°C

Notes:

  • The dichloro substitution increases molecular weight and hydrophobicity compared to 2-methoxyacetamide, reducing water solubility .
  • Alachlor’s higher logP reflects its herbicidal efficacy, as lipid solubility aids membrane penetration .
Spectroscopic Characterization
  • FT-IR : Expected C-Cl stretches at 550–600 cm⁻¹ and C=O stretches at 1650–1700 cm⁻¹, similar to other chloroacetamides .
  • NMR : Methoxy protons (~δ 3.3–3.5 ppm) and acetamide NH₂ protons (~δ 6.5–7.5 ppm) would dominate, with chlorine-induced deshielding altering chemical shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.